molecular formula C15H19N3O B4933083 N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide CAS No. 5694-60-0

N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide

Katalognummer B4933083
CAS-Nummer: 5694-60-0
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: ZFRBPCDCEGSAQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as 'BIMU-1' and is known to have a high affinity for histamine H2 receptors.

Wirkmechanismus

BIMU-1 exerts its effects by binding to histamine H2 receptors, which are found in the gastrointestinal tract, brain, and heart. By binding to these receptors, BIMU-1 can inhibit the production of stomach acid, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects:
BIMU-1 has been shown to have a number of biochemical and physiological effects. It can reduce the production of stomach acid, which can help to alleviate the symptoms of peptic ulcers. BIMU-1 has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the gastrointestinal tract. In addition, BIMU-1 has been shown to improve cognitive function in animal models, making it a potential candidate for the treatment of schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using BIMU-1 in lab experiments is that it has a high affinity for histamine H2 receptors, making it a potent and selective agonist. However, one of the limitations of using BIMU-1 is that it has a short half-life, which can make it difficult to study its long-term effects.

Zukünftige Richtungen

There are several future directions for the study of BIMU-1. One area of research is the potential use of BIMU-1 in the treatment of inflammatory bowel disease and peptic ulcers. Another area of research is the potential use of BIMU-1 in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models. Finally, further research is needed to understand the long-term effects of BIMU-1 and its potential use in clinical settings.

Synthesemethoden

The synthesis of BIMU-1 involves the reaction of 3,4-dimethylbenzoyl chloride with 3-(1H-imidazol-1-yl)propylamine in the presence of a base. The reaction is carried out in anhydrous conditions and the product is purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

BIMU-1 has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-ulcer properties, making it a potential candidate for the treatment of inflammatory bowel disease and peptic ulcers. BIMU-1 has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models.

Eigenschaften

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-4-5-14(10-13(12)2)15(19)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRBPCDCEGSAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386415
Record name N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5694-60-0
Record name N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.